3,4-Dihydro-1,4-benzothiazepin-5(2h)-one
Overview
Description
3,4-Dihydro-1,4-benzothiazepin-5(2h)-one, commonly referred to as DBT, is a heterocyclic compound belonging to the benzothiazepine family. It is a colorless, odorless, and crystalline solid that is soluble in water and has a molecular formula of C7H6N2O. The compound is a versatile and useful intermediate in the synthesis of various pharmaceuticals. It is also used in the manufacture of dyes, plastics, and rubber.
Scientific Research Applications
Pharmacological Profile and Synthesis
3,4-Dihydro-1,4-benzothiazepin-5(2h)-one derivatives, known for their diverse bioactivities, are significant in drug research. These compounds, including benzothiazepines, exhibit a wide range of biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their structure-activity relationship (SAR) is crucial for developing new compounds with enhanced efficacy and safety. Synthetic methods for their preparation and chemical transformations have been explored due to their potential as lead compounds in drug discovery. This highlights the importance of benzothiazepines in medicinal chemistry for the development of new therapeutic agents (Dighe et al., 2015); (Khasimbi et al., 2021).
Synthetic Aspects and Biological Activities
Benzothiazepine and its derivatives are pivotal in organic synthesis and medicinal chemistry due to their roles in various biological activities, including anticonvulsion, anti-anxiety, sedation, and hypnotics. Recent studies have focused on synthetic strategies using o-phenylenediamine as a precursor, demonstrating the compound's significance in synthesizing biologically active moieties (Teli et al., 2023).
Biologically Attractive Scaffold
The 1,4-benzothiazine pharmacophore, a class of heterocyclic compounds, implicates versatile biological activities and offers a foundation for synthetic chemists to develop analogues showing promising activities through various mechanisms. Its direct comparison with parent derivatives enables a systematic analysis of the structure-activity relationship, indicating its potential to regulate several types of cancer and other diseases, showcasing the compound's versatility and significance in drug development (Rai et al., 2017).
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBGEQZKWJSKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411510 | |
Record name | 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1,4-benzothiazepin-5(2h)-one | |
CAS RN |
14944-00-4 | |
Record name | 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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